2-Bromo-5-(bromomethyl)furan
Overview
Description
2-Bromo-5-(bromomethyl)furan is an organic compound with the molecular formula C5H4Br2O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of two bromine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-(bromomethyl)furan is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki–Miyaura coupling reaction, where it acts as an organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(bromomethyl)furan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating the conjugation and subsequent elimination of the compound from the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes involved in detoxification pathways. The compound binds to the active site of these enzymes, preventing their normal function and leading to the accumulation of reactive intermediates. This inhibition can result in increased oxidative stress and cellular damage. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular function. These effects are particularly evident in in vitro studies, where prolonged exposure leads to significant changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant cellular damage and toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating their conjugation and elimination from the cell. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in detoxification and oxidative stress responses .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and oxidative stress responses. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity of this compound is influenced by its subcellular localization, as it allows the compound to modulate key biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(bromomethyl)furan can be synthesized through various methods. One common approach involves the bromination of 5-methylfuran. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 2-methyl-5-(bromomethyl)furan.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones or furandiones.
Reduction: Formation of 2-methyl-5-(bromomethyl)furan.
Scientific Research Applications
2-Bromo-5-(bromomethyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylfuran: Similar structure but lacks the additional bromomethyl group.
2-Bromo-5-(trifluoromethyl)furan: Contains a trifluoromethyl group instead of a bromomethyl group.
2-Bromo-5-nitrofuran: Contains a nitro group instead of a bromomethyl group.
Uniqueness
2-Bromo-5-(bromomethyl)furan is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in organic synthesis. This dual bromination allows for selective functionalization, making it a valuable intermediate in the preparation of diverse chemical entities .
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPLLFFXMZXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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